molecular formula C18H17N3O2S B11007486 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide

2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B11007486
M. Wt: 339.4 g/mol
InChI Key: FSIGSUPSKFRFSR-UHFFFAOYSA-N
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Description

2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core, which is known for its biological activity, and a phenylacetamide moiety, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Phthalazinone Core: The initial step often involves the cyclization of a hydrazine derivative with a phthalic anhydride or a similar compound to form the phthalazinone core.

    Introduction of the Methyl Group: Methylation of the phthalazinone core can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Attachment of the Phenylacetamide Moiety: The final step involves the coupling of the methylated phthalazinone with 3-(methylsulfanyl)aniline using an acylating agent like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the phthalazinone core, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

2-(3-methyl-4-oxophthalazin-1-yl)-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C18H17N3O2S/c1-21-18(23)15-9-4-3-8-14(15)16(20-21)11-17(22)19-12-6-5-7-13(10-12)24-2/h3-10H,11H2,1-2H3,(H,19,22)

InChI Key

FSIGSUPSKFRFSR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC(=CC=C3)SC

Origin of Product

United States

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